

Discovery and history of 7-Chloro-2phenylquinolin-4-ol

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Compound of Interest

Compound Name: 7-Chloro-2-phenylquinolin-4-ol

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An In-depth Technical Guide on the Synthesis and Potential Significance of **7-Chloro-2-phenylquinolin-4-ol**

Introduction

The quinolin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[1]. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, **7-Chloro-2-phenylquinolin-4-ol**, providing a comprehensive overview of its synthesis, characterization, and potential biological relevance. While a detailed historical account of the discovery of this specific molecule is not extensively documented in the literature, its rational design and synthesis can be inferred from established methodologies for quinoline synthesis. This document will, therefore, focus on a plausible synthetic pathway and the anticipated properties based on structurally related compounds.

Proposed Synthesis of 7-Chloro-2-phenylquinolin-4ol

The synthesis of 2-aryl-4-quinolones can be challenging with some traditional quinoline syntheses[2]. A modern and effective method for the synthesis of 2-phenylquinolin-4-ones is the reductive cyclization of 2'-nitrochalcones[2][3]. An alternative and classical approach is the



Camps reaction, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide[4]. Below is a proposed synthetic scheme based on the Camps cyclization, which is a versatile method for preparing quinolin-4-ones.

The proposed synthesis involves two main steps:

- Amidation: Reaction of 2-amino-4-chloroacetophenone with benzoyl chloride to form the N-(2-acetyl-5-chlorophenyl)benzamide intermediate.
- Intramolecular Cyclization (Camps Reaction): Base-catalyzed intramolecular condensation of the intermediate to yield **7-Chloro-2-phenylquinolin-4-ol**.

Experimental Protocols Step 1: Synthesis of N-(2-acetyl-5-chlorophenyl)benzamide

- To a solution of 2-amino-4-chloroacetophenone (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetyl-5-chlorophenyl)benzamide.
- Recrystallize the crude product from a suitable solvent like ethanol to afford the pure intermediate.

Step 2: Synthesis of 7-Chloro-2-phenylquinolin-4-ol (Camps Reaction)

 Dissolve the N-(2-acetyl-5-chlorophenyl)benzamide (1.0 eq) in a suitable solvent, such as ethanol or methanol.



- Add a solution of a strong base, for instance, aqueous sodium hydroxide or potassium hydroxide (e.g., 10% w/v), to the mixture.
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the cyclization by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid, like dilute hydrochloric acid, to precipitate the product.
- Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry.
- Purify the crude 7-Chloro-2-phenylquinolin-4-ol by recrystallization from a solvent such as dimethylformamide (DMF) or a mixture of ethanol and water.

Data Presentation

As specific experimental data for **7-Chloro-2-phenylquinolin-4-ol** is not readily available in the searched literature, the following table presents characterization data for the closely related parent compound, 2-phenylquinolin-4(1H)-one, to provide an example of the expected analytical results[2].

Compound	Appearance	1 H NMR (400 MHz, DMSO-d ₆) δ (ppm)	13 C NMR (100 MHz, DMSO-d ₆) δ (ppm)
2-Phenylquinolin- 4(1H)-one	White solid	11.70 (br, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.87–7.80 (m, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.67 (t, J = 7.6 Hz, 1H), 7.61–7.57 (m, 3H), 7.34 (t, J = 7.5 Hz, 1H), 6.33 (s, 1H)	176.9, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 124.9, 124.7, 123.2, 118.7, 107.3

The biological activities of structurally similar 7-chloroquinoline and 2-phenylquinoline derivatives are summarized in the table below, suggesting potential therapeutic applications for

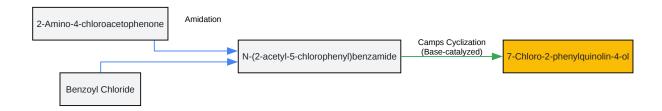


the title compound.

Compound Class	Biological Activity	Examples and Notes	Reference
7-Chloroquinoline derivatives	Anticancer	Exhibited cytotoxic activity against a large panel of human cancer cell lines.	[5]
2-Phenylquinoline derivatives	Anti-coronavirus	Showed potent activity against SARS-CoV-2 and other human coronaviruses.	[6]
2-Phenylquinolin-4- one	Anticancer	Displayed an antiproliferative effect through the inhibition of tubulin polymerization.	[4]
7-Chloroquinoline hydrazones	Antitumor	Showed good cytotoxic activity with submicromolar GI ₅₀ values on a large panel of cell lines.	[5]

Visualizations

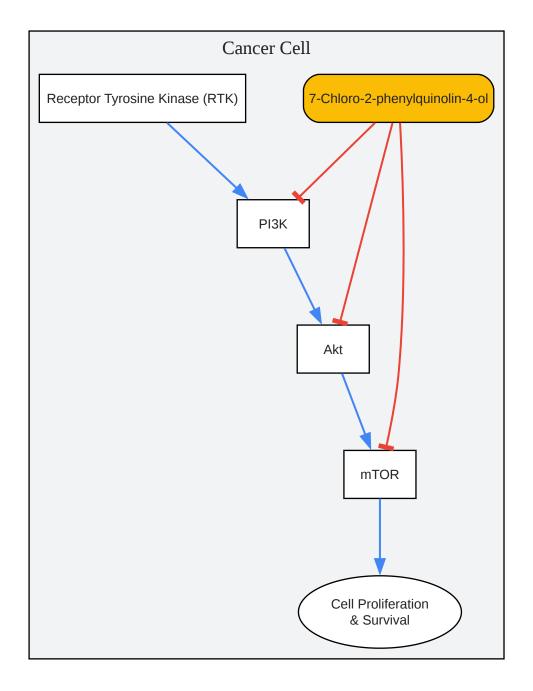
Below are diagrams illustrating the proposed synthetic workflow and a potential signaling pathway that could be targeted by **7-Chloro-2-phenylquinolin-4-ol**, based on the known activities of related compounds.





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Caption: Proposed synthetic workflow for 7-Chloro-2-phenylquinolin-4-ol.



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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion



While the discovery and history of **7-Chloro-2-phenylquinolin-4-ol** are not specifically detailed in existing literature, a plausible and efficient synthesis can be designed using established methods such as the Camps reaction. The structural similarity of this compound to other 7-chloroquinoline and 2-phenylquinoline derivatives that exhibit significant biological activities, particularly in the areas of oncology and virology, suggests that **7-Chloro-2-phenylquinolin-4-ol** is a promising candidate for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this and related quinolin-4-one derivatives. Further studies are warranted to elucidate its precise biological mechanisms and to explore its potential as a novel therapeutic agent.

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